1-[3-(Ethoxymethoxy)-1-naphthyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Ethoxymethoxy)-1-naphthyl]ethanone is an organic compound that belongs to the class of naphthyl ketones This compound is characterized by the presence of an ethanone group attached to a naphthalene ring substituted with an ethoxymethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Ethoxymethoxy)-1-naphthyl]ethanone typically involves the reaction of 3-(ethoxymethoxy)naphthalene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products. The general reaction scheme is as follows:
[ \text{3-(Ethoxymethoxy)naphthalene} + \text{Ethanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(Ethoxymethoxy)-1-naphthyl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 1-[3-(Ethoxymethoxy)-1-naphthyl]acetic acid.
Reduction: Formation of 1-[3-(Ethoxymethoxy)-1-naphthyl]ethanol.
Substitution: Formation of various substituted naphthyl ethanones depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-[3-(Ethoxymethoxy)-1-naphthyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[3-(Ethoxymethoxy)-1-naphthyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Hydroxyphenyl)ethanone
- 1-(3-Methylphenyl)ethanone
- 1-(3-Trifluoromethylphenyl)ethanone
Uniqueness
1-[3-(Ethoxymethoxy)-1-naphthyl]ethanone is unique due to the presence of the ethoxymethoxy group on the naphthalene ring, which imparts distinct chemical and physical properties. This substitution pattern can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C15H16O3 |
---|---|
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
1-[3-(ethoxymethoxy)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C15H16O3/c1-3-17-10-18-13-8-12-6-4-5-7-14(12)15(9-13)11(2)16/h4-9H,3,10H2,1-2H3 |
InChI-Schlüssel |
KZZQMRHZMKVWBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCOC1=CC2=CC=CC=C2C(=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.